molecular formula C22H23N3O5S B3405483 METHYL 2-[4-({[(3,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1H-1,5-BENZODIAZEPIN-2-YL]ACETATE CAS No. 1359017-10-9

METHYL 2-[4-({[(3,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1H-1,5-BENZODIAZEPIN-2-YL]ACETATE

Cat. No.: B3405483
CAS No.: 1359017-10-9
M. Wt: 441.5
InChI Key: SYBYHDKWJYLOHW-UHFFFAOYSA-N
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Description

METHYL 2-[4-({[(3,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1H-1,5-BENZODIAZEPIN-2-YL]ACETATE is a complex organic compound that belongs to the benzodiazepine family. This compound is characterized by its unique structure, which includes a benzodiazepine core, a dimethoxyphenyl group, and a carbamoylmethylsulfanyl moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[4-({[(3,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1H-1,5-BENZODIAZEPIN-2-YL]ACETATE typically involves multiple steps, starting from readily available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[4-({[(3,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1H-1,5-BENZODIAZEPIN-2-YL]ACETATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the benzodiazepine core or the dimethoxyphenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts for substitution reactions (e.g., palladium catalysts for coupling reactions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

METHYL 2-[4-({[(3,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1H-1,5-BENZODIAZEPIN-2-YL]ACETATE has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of METHYL 2-[4-({[(3,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1H-1,5-BENZODIAZEPIN-2-YL]ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodiazepine derivatives, such as:

    Diazepam: A well-known benzodiazepine used as an anxiolytic and muscle relaxant.

    Lorazepam: Another benzodiazepine with anxiolytic and sedative properties.

    Clonazepam: Used primarily as an anticonvulsant and anxiolytic.

Uniqueness

METHYL 2-[4-({[(3,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1H-1,5-BENZODIAZEPIN-2-YL]ACETATE is unique due to its specific structural features, such as the presence of the dimethoxyphenyl and carbamoylmethylsulfanyl groups. These features may confer distinct chemical and biological properties compared to other benzodiazepines.

Properties

IUPAC Name

methyl 2-[4-[2-(3,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-1H-1,5-benzodiazepin-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5S/c1-28-16-8-14(9-17(12-16)29-2)24-20(26)13-31-21-10-15(11-22(27)30-3)23-18-6-4-5-7-19(18)25-21/h4-10,12,23H,11,13H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYBYHDKWJYLOHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CSC2=NC3=CC=CC=C3NC(=C2)CC(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 2-[4-({[(3,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1H-1,5-BENZODIAZEPIN-2-YL]ACETATE
Reactant of Route 2
Reactant of Route 2
METHYL 2-[4-({[(3,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1H-1,5-BENZODIAZEPIN-2-YL]ACETATE
Reactant of Route 3
Reactant of Route 3
METHYL 2-[4-({[(3,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1H-1,5-BENZODIAZEPIN-2-YL]ACETATE
Reactant of Route 4
Reactant of Route 4
METHYL 2-[4-({[(3,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1H-1,5-BENZODIAZEPIN-2-YL]ACETATE
Reactant of Route 5
Reactant of Route 5
METHYL 2-[4-({[(3,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1H-1,5-BENZODIAZEPIN-2-YL]ACETATE
Reactant of Route 6
Reactant of Route 6
METHYL 2-[4-({[(3,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1H-1,5-BENZODIAZEPIN-2-YL]ACETATE

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